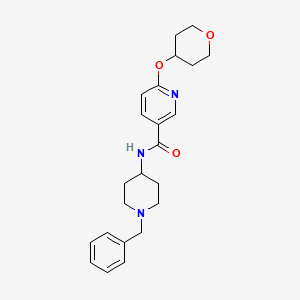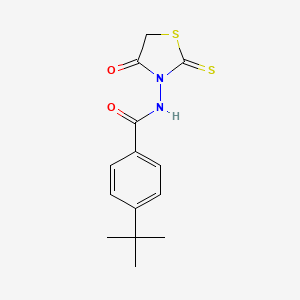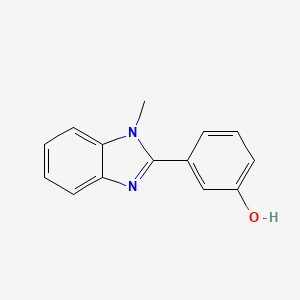
N-(1-benzylpiperidin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzylpiperidin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivative Studies
The synthesis of nicotinic acid derivatives, including N-(1-benzylpiperidin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, involves condensation reactions and acylation processes to produce compounds with potential biochemical applications. For example, the synthesis of spin-labeled analogs of nicotinamide has been achieved through condensation of nicotinoyl azide with 4-amino-2,2,6,6-tetramethylpiperidine 1-oxyl, showcasing the chemical versatility of nicotinamide derivatives for further biological studies (Lifshits et al., 1976).
Corrosion Inhibition
Nicotinamide derivatives, including those structurally related to this compound, have been studied for their corrosion inhibition effects on metals. These compounds exhibit promising properties as corrosion inhibitors in acidic environments, making them valuable in the protection of industrial equipment and infrastructure (Chakravarthy et al., 2014).
Biological and Pharmacological Activities
The research on nicotinamide derivatives extends into biological and pharmacological domains, exploring their antimicrobial, anti-inflammatory, and neuroprotective properties. For instance, the in vitro antimicrobial screening of certain nicotinamide compounds against various bacterial and fungal species underscores the therapeutic potential of these derivatives in combating infectious diseases (Patel & Shaikh, 2010). Additionally, the study of nicotinamide in the context of lung carcinogenesis suggests that dietary nicotinamide could serve as a preventive agent against lung cancer, highlighting its role in cancer prevention research (Galbraith et al., 2019).
Enzyme Inhibition and Molecular Interactions
Nicotinamide derivatives are also explored for their enzyme inhibitory effects and interactions with biological molecules. For example, novel Na+/Ca2+ exchange inhibitors derived from nicotinamide exhibit selective inhibition of certain isoforms, demonstrating the compound's utility in neurological protection and the treatment of conditions associated with calcium dysregulation (Iwamoto & Kita, 2006).
Nutritional and Clinical Care Applications
Nicotinamide plays a significant role in nutritional science and clinical care, influencing oxidative stress and modulating pathways related to cellular survival and death. Its applications in treating immune dysfunction, diabetes, and aging-related diseases are of particular interest, offering insights into how dietary components can be leveraged for therapeutic purposes (Maiese et al., 2009).
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-23(19-6-7-22(24-16-19)29-21-10-14-28-15-11-21)25-20-8-12-26(13-9-20)17-18-4-2-1-3-5-18/h1-7,16,20-21H,8-15,17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKNPBLTAWIILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN=C(C=C2)OC3CCOCC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-4-carboxamide](/img/structure/B2672565.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2672567.png)
![ethyl 2-(2-((5-((2-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2672570.png)



![N-(3-ethoxypropyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2672579.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-butylacetamide](/img/structure/B2672581.png)

![2-(mercaptomethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2672584.png)

![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/no-structure.png)
![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2672587.png)
![N-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2672588.png)
